Product packaging for (5-Chloro-2,4-dinitrophenyl)hydrazine(Cat. No.:CAS No. 62088-24-8)

(5-Chloro-2,4-dinitrophenyl)hydrazine

Cat. No.: B3192317
CAS No.: 62088-24-8
M. Wt: 232.58 g/mol
InChI Key: VOQIXBVKFYHUOD-UHFFFAOYSA-N
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Description

Historical Trajectory and Evolution of Dinitrophenylhydrazine Research in Organic Chemistry

The journey of dinitrophenylhydrazine in organic chemistry began in the late 19th century, with early investigations into its reactions with carbonyl compounds first reported by Purgotti in 1894. ijsrst.com However, its widespread application and popularization as a definitive analytical tool are largely credited to the work of Oscar Lyle Brady and G. V. Elsmie. chemeurope.comwikipedia.org In 1926, Brady published a pivotal article establishing 2,4-dinitrophenylhydrazine (B122626), often referred to as Brady's reagent, as a robust method for qualitatively detecting and identifying aldehydes and ketones. chemeurope.combris.ac.ukbris.ac.uk

The principle was simple yet effective: DNPH reacts with aldehydes and ketones to form brightly colored crystalline derivatives known as 2,4-dinitrophenylhydrazones. bris.ac.ukrroij.com These solid precipitates have sharp, characteristic melting points, which could be compared against tabulated data to confirm the identity of the original carbonyl compound. chemeurope.combris.ac.uk In an era before the advent of modern spectroscopic techniques, this method was invaluable for organic structure elucidation, requiring only basic and low-cost laboratory equipment. chemeurope.com For many years, this test was a standard component of academic chemistry curricula and industrial quality control. bris.ac.uk While modern techniques like NMR and mass spectrometry have now largely superseded this specific application for routine identification, the foundational research by Brady laid the groundwork for the continued exploration of hydrazone chemistry. wikipedia.org

Contemporary Significance of Dinitrophenylhydrazine and its Hydrazone Derivatives in Chemical Sciences

Despite its historical origins in classical analytical methods, the dinitrophenylhydrazine framework and its derivatives remain highly relevant in modern chemical and biological sciences. The utility has expanded far beyond simple carbonyl detection.

Environmental and Food Science: DNPH continues to be a crucial reagent for monitoring levels of volatile organic compounds (VOCs), specifically aldehydes and ketones, in environmental samples. chemiis.com It is used to trap and quantify these compounds, which can be pollutants from industrial emissions or affect air quality, from various sources. chemiis.comresearchgate.net In the food and beverage industry, it helps in quality control by detecting carbonyl compounds that can impact flavor, aroma, and product safety. chemiis.com

Advanced Organic Synthesis: Aryl hydrazones, the products of the condensation reaction, are valuable and versatile intermediates in organic synthesis. rroij.com They serve as important building blocks for the construction of complex heterocyclic ring systems, such as indoles and pyrazoles, which are common scaffolds in pharmaceuticals and materials science. rroij.com The reactivity of the hydrazone moiety allows for a wide range of chemical transformations.

Medicinal Chemistry and Biological Research: There is growing interest in the biological activities of hydrazone derivatives. rroij.com Research has shown that various substituted hydrazones exhibit a broad spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities. rroij.comnih.gov This has made them profitable scaffolds for the design and development of new therapeutic agents. nih.gov

Research Scope and Structure of the Outline: Focusing on the Synthesis, Mechanistic Studies, Advanced Characterization, Computational Modeling, and Applied Research of Dinitrophenylhydrazine and Related Chlorinated Hydrazone Analogues

This article provides a focused examination of (5-Chloro-2,4-dinitrophenyl)hydrazine and its derivatives, framed by the foundational chemistry of DNPH. The subsequent sections are structured to provide a comprehensive overview of the key research areas concerning this specific chlorinated analogue. The scope will cover the targeted synthesis of this molecule, leveraging the principles of aromatic nucleophilic substitution. It will delve deeper into the mechanistic nuances of its reactions, particularly how the presence of the additional chloro-substituent may influence reactivity compared to the parent DNPH.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5ClN4O4 B3192317 (5-Chloro-2,4-dinitrophenyl)hydrazine CAS No. 62088-24-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-chloro-2,4-dinitrophenyl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4O4/c7-3-1-4(9-8)6(11(14)15)2-5(3)10(12)13/h1-2,9H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQIXBVKFYHUOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)[N+](=O)[O-])[N+](=O)[O-])NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30418674
Record name (5-chloro-2,4-dinitrophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30418674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62088-24-8
Record name (5-chloro-2,4-dinitrophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30418674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies: from 2,4 Dinitrophenylhydrazine to Substituted Dinitrophenylhydrazone Derivatives

Established Synthetic Routes for 2,4-Dinitrophenylhydrazine (B122626)

The primary industrial and laboratory-scale synthesis of 2,4-dinitrophenylhydrazine begins with a halonitrobenzene, most commonly 2,4-dinitrochlorobenzene. rroij.com The process hinges on a nucleophilic aromatic substitution reaction.

The synthesis of 2,4-dinitrophenylhydrazine from 2,4-dinitrochlorobenzene is a classic example of nucleophilic aromatic substitution (SNAr). scribd.com This reaction is less common than electrophilic substitution for aromatic rings due to the high electron density of the benzene (B151609) ring, which tends to repel nucleophiles. scribd.com However, the presence of strong electron-withdrawing groups, such as the two nitro (NO₂) groups on the aromatic ring, is critical for activating the substrate towards nucleophilic attack. scribd.comallbestessays.com

The mechanism proceeds in two main steps:

Nucleophilic Attack and Formation of a Meisenheimer Complex : The reaction is initiated by the attack of a nucleophile, in this case, hydrazine (B178648) (H₂N-NH₂), on the carbon atom bearing the halogen (ipso-carbon). scribd.com The two nitro groups, positioned ortho and para to the chlorine atom, strongly withdraw electron density from the ring, making the ipso-carbon electron-deficient and thus susceptible to attack. rroij.comallbestessays.com This addition results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. scribd.comallbestessays.com The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho and para nitro groups, which provides significant stabilization for this intermediate. allbestessays.com

Elimination of the Leaving Group : In the second step, the aromaticity of the ring is restored through the elimination of the leaving group, which is typically a halide ion (in this case, chloride). scribd.comallbestessays.com The departure of the chloride ion is the rate-determining step in some cases, while in others, the formation of the intermediate is the slower step. researchgate.net The final product is 2,4-dinitrophenylhydrazine. scribd.com

The efficiency and yield of DNPH synthesis can be significantly influenced by various reaction parameters. Optimization focuses on the choice of reagents, solvents, and temperature control.

Reagents : Hydrazine is a potent nucleophile but is often used in the form of hydrazine sulfate (B86663) for stability. orgsyn.org To generate the free hydrazine base needed for the reaction, a weaker base like sodium acetate (B1210297) or potassium acetate is added. orgsyn.orgsciencemadness.org The acetate deprotonates the hydrazinium (B103819) sulfate, freeing the nucleophilic hydrazine to react with the 2,4-dinitrochlorobenzene. Using hydrazine hydrate (B1144303) directly is also a viable method and may lead to slightly higher yields. orgsyn.org

Solvents : Ethanol (B145695) is a commonly used solvent as it effectively dissolves the 2,4-dinitrochlorobenzene substrate and is compatible with the hydrazine solution. orgsyn.orgyoutube.com For recrystallization to obtain a purer product, n-butyl alcohol is considered an excellent solvent, despite the large volume required. orgsyn.org

Temperature and Reaction Time : The reaction is exothermic, especially during the initial separation of the product. orgsyn.org Careful temperature control is necessary. For instance, one procedure involves adding the hydrazine hydrate solution dropwise while maintaining the temperature between 15 and 20°C. youtube.com Following the addition, the mixture is often heated under reflux for a period, typically around an hour, to ensure the reaction goes to completion. orgsyn.orgyoutube.com

Table 1: Optimized Parameters for 2,4-Dinitrophenylhydrazine Synthesis
ParameterConditionRationale/NotesSource
Starting Material2,4-DinitrochlorobenzeneActivated aryl halide due to ortho and para nitro groups. rroij.comorgsyn.org
Nucleophile SourceHydrazine sulfate with potassium/sodium acetateIn-situ generation of free hydrazine. Safer to handle than pure hydrazine. orgsyn.orgsciencemadness.org
Alternative Nucleophile64% Hydrazine hydrate solutionCan provide higher yields but is more hazardous. Requires careful temperature control. orgsyn.orgyoutube.com
Reaction Solvent95-96% EthanolGood solvent for the substrate and reagent. orgsyn.orgyoutube.com
Recrystallization Solventn-Butyl alcoholEffective for purification of the final product. orgsyn.org
Temperature Control15-20°C during addition, then refluxControls the exothermic reaction during nucleophile addition and ensures completion. youtube.com

Mechanistic Insights and Reaction Kinetics of Dinitrophenylhydrazine Chemistry

Detailed Reaction Mechanisms of Dinitrophenylhydrazone Formation: Nucleophilic Addition-Elimination Pathways

The reaction of 2,4-dinitrophenylhydrazine (B122626) (DNPH), and by extension its chloro-substituted analogue, with aldehydes and ketones to form the corresponding 2,4-dinitrophenylhydrazones is a cornerstone of qualitative organic analysis. savemyexams.comijrpc.com This reaction proceeds through a well-established nucleophilic addition-elimination mechanism, often referred to as a condensation reaction because it involves the joining of two molecules with the elimination of a small molecule, in this case, water. wikipedia.orgbyjus.com

The mechanism can be detailed in the following steps:

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of the hydrazine (B178648) group (-NH₂) on the electrophilic carbonyl carbon of the aldehyde or ketone. wikipedia.org The two nitro groups on the phenyl ring are strongly electron-withdrawing, which enhances the nucleophilicity of the amino group. wikipedia.org

Formation of a Tetrahedral Intermediate: This attack leads to the formation of an unstable tetrahedral intermediate. wikipedia.org

Proton Transfer: A proton is transferred from the nitrogen of the hydrazine moiety to the oxygen of the original carbonyl group, which is now a hydroxyl group. This step prepares the hydroxyl group to be a good leaving group (water).

Elimination of Water: The intermediate then undergoes dehydration (elimination of a water molecule) to form a C=N double bond, resulting in the stable 2,4-dinitrophenylhydrazone product. wikipedia.org

The formation of a yellow, orange, or red precipitate of the dinitrophenylhydrazone signals a positive test for an aldehyde or ketone. rroij.com The color of the precipitate can sometimes offer a preliminary distinction between aliphatic and aromatic carbonyl compounds. rroij.com

Kinetic Studies of Nucleophilic Substitution in 2,4-Dinitrophenylhydrazine Synthesis and Related Reactions

The synthesis of 2,4-dinitrophenylhydrazine and its derivatives often involves nucleophilic aromatic substitution (SNAr). A common laboratory preparation involves the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with hydrazine. byjus.com The electron-withdrawing nitro groups activate the benzene (B151609) ring towards nucleophilic attack, making the displacement of the chlorine atom feasible. byjus.com

Kinetic studies on the reaction of 1-chloro-2,4-dinitrobenzene with hydrazine have been conducted to elucidate the mechanism. semanticscholar.orgresearchgate.net These reactions are typically followed spectrophotometrically by monitoring the appearance of the 2,4-dinitrophenylhydrazine product. semanticscholar.orgresearchgate.net The reactions often exhibit pseudo-first-order kinetics when an excess of hydrazine is used. semanticscholar.org

In a study by Ibrahim et al. (2013), the hydrazinolysis of various 2,4-dinitrobenzene derivatives was investigated. For the reaction of 1-chloro-2,4-dinitrobenzene with hydrazine in solvents like methanol, acetonitrile (B52724), and dimethyl sulfoxide (B87167) (DMSO), the reaction proceeds via an uncatalyzed substitution where the formation of a zwitterionic intermediate (a Meisenheimer-type complex) is the rate-determining step. semanticscholar.orgresearchgate.net However, for other derivatives in DMSO, the departure of the leaving group was found to be the rate-limiting step. semanticscholar.orgresearchgate.net

The following table summarizes the second-order rate constants and activation parameters for the reaction of 1-chloro-2,4-dinitrobenzene with hydrazine in different solvents.

Table 1: Second-Order Rate Constants and Activation Parameters for the Hydrazinolysis of 1-Chloro-2,4-dinitrobenzene

Solvent Temperature (°C) k (L mol⁻¹ s⁻¹) ΔH‡ (kJ mol⁻¹) ΔS‡ (J mol⁻¹ K⁻¹)
Methanol 25 2.00 x 10⁻³ 55.72 -109.75
Acetonitrile 25 4.20 x 10⁻² 27.79 -178.00
DMSO 25 5.42 2.78 -221.52

Data sourced from Ibrahim et al. (2013) researchgate.net

Influence of Solvent Polarity and Leaving Group Basicity on Reaction Rates and Pathways

Solvent polarity plays a crucial role in the kinetics of both dinitrophenylhydrazone formation and the synthesis of dinitrophenylhydrazines. For polar reactions, polar solvents generally enhance reaction rates by stabilizing charged intermediates and transition states.

In the synthesis of 2,4-dinitrophenylhydrazine from 1-chloro-2,4-dinitrobenzene and hydrazine, the reaction rate increases significantly with increasing solvent polarity, following the order DMSO > MeCN > MeOH. semanticscholar.orgresearchgate.net This trend is attributed to the stabilization of the polar zwitterionic intermediate by the polar solvent molecules. semanticscholar.orgresearchgate.net

The basicity of the leaving group also has a profound effect on the rate of nucleophilic aromatic substitution reactions. Generally, a less basic leaving group (i.e., the conjugate acid is more acidic) is a better leaving group. In the study by Ibrahim et al. (2013), it was observed that the reactivity of 2,4-dinitrophenyl derivatives with hydrazine increases as the pKa of the conjugate acid of the leaving group decreases. semanticscholar.org This is because the departure of the leaving group is involved in or after the rate-determining step. A small Brønsted coefficient (βlg) of -0.18 was found for the reaction of 2,4-dinitrophenyl aryl sulfides with hydrazine, indicating that bond formation to the nucleophile is more advanced in the transition state than the cleavage of the bond to the leaving group. semanticscholar.orgresearchgate.net

Exploration of Intermolecular and Intramolecular Interactions in Reaction Transition States

The transition states in dinitrophenylhydrazine chemistry are stabilized by a variety of intermolecular and intramolecular interactions. In the SNAr reaction for the synthesis of 2,4-dinitrophenylhydrazine, both intramolecular and intermolecular hydrogen bonding can influence the reaction rate. semanticscholar.orgresearchgate.net

For instance, in the reaction of 1-chloro-2,4-dinitrobenzene with hydrazine, the reactivity sequence (DMSO > MeCN > MeOH) is explained by the interplay of these hydrogen bonding interactions. semanticscholar.orgresearchgate.net In DMSO, a strong hydrogen bond acceptor, the proton of the attacking hydrazine is strongly solvated by the solvent, minimizing intramolecular hydrogen bonding to the ortho-nitro group. semanticscholar.orgresearchgate.net In methanol, the zwitterionic intermediate is extensively solvated by intermolecular hydrogen bonds. semanticscholar.orgresearchgate.net The relative contribution of these interactions affects the stability of the transition state and thus the reaction rate. semanticscholar.orgresearchgate.net

A study on 5-chlorosalicylaldehyde-2,4-dinitrophenylhydrazone revealed the presence of intramolecular hydrogen bonds between the hydroxyl group and the imine nitrogen (O-H···N) and between the hydrazine N-H and an oxygen of the nitro group (N-H···O). conicet.gov.ar These interactions are crucial for stabilizing the molecule. conicet.gov.ar It is plausible that similar interactions play a significant role in the transition states of reactions involving (5-Chloro-2,4-dinitrophenyl)hydrazine.

Computational Probing of Transition States and Energetics in Dinitrophenylhydrazine Reactions

Computational chemistry provides powerful tools for investigating the transition states and energetics of chemical reactions, offering insights that are often difficult to obtain experimentally. For nucleophilic aromatic substitution reactions, computational studies have been instrumental in understanding the transition from a stepwise mechanism involving a stable Meisenheimer intermediate to a concerted mechanism. nih.govresearchgate.net

For the reaction of 1-chloro-2,4-dinitrobenzene with hydrazine, theoretical studies can model the structure of the transition state and the zwitterionic intermediate. Such studies can quantify the effects of solvent and substituents on the activation energy.

A theoretical investigation of 5-chlorosalicylaldehyde-2,4-dinitrophenylhydrazone using quantum chemical calculations has been reported. conicet.gov.ar This study analyzed the molecular structure, vibrational spectra, and electronic properties. The molecular electrostatic potential (MEP) surface was calculated to identify the regions of the molecule that are prone to electrophilic and nucleophilic attack. conicet.gov.ar The calculations showed that the oxygen atoms of the nitro groups are susceptible to electrophilic attack, while the hydrogen atom of the hydrazine group is prone to nucleophilic attack, which supports the formation of intramolecular hydrogen bonds. conicet.gov.ar

While specific computational studies on the reaction kinetics of this compound are not widely available in the provided search results, the methodologies applied to related systems demonstrate the potential of computational chemistry to provide a deeper understanding of the reaction pathways, transition state structures, and the influence of various factors on the reactivity of this compound.

Advanced Spectroscopic and Structural Characterization of Dinitrophenylhydrazine Compounds

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting, Conformational Analysis, and Hydrogen Bonding Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the intricate network of hydrogen bonds within dinitrophenylhydrazine compounds. nih.govrroij.com The FT-IR and FT-Raman spectra of 2,4-dinitrophenylhydrazine (B122626) (DNPH) have been extensively studied. nih.gov

Key vibrational modes observed in the spectra of dinitrophenylhydrazone derivatives include:

N-H stretching: These vibrations typically appear in the range of 3500–3300 cm⁻¹. nih.gov For instance, the FT-IR spectrum of a 2,4-dinitrophenylhydrazone derivative of benzaldehyde (B42025) showed a sharp peak at 3287 cm⁻¹ corresponding to N-H stretching. researchgate.net

C-H stretching: Aromatic C-H stretching vibrations are generally observed in the region of 3100–3000 cm⁻¹. nih.gov

C=N stretching: The imine group's stretching vibration is a characteristic feature, appearing around 1744 cm⁻¹ in the IR spectrum of the benzaldehyde derivative. researchgate.net

NO₂ stretching: The asymmetric and symmetric stretching vibrations of the nitro groups are prominent, with the asymmetric stretch appearing at a higher wavenumber (e.g., 1516 cm⁻¹) than the symmetric stretch (e.g., 1329 cm⁻¹). researchgate.net

N-N stretching: The stretching of the hydrazine (B178648) N-N bond is also identifiable. researchgate.net

These vibrational frequencies can be influenced by the specific substituents on the phenyl ring and the nature of the carbonyl compound from which the hydrazone is derived. nih.gov Furthermore, the presence and nature of hydrogen bonding can cause shifts in the vibrational frequencies, particularly for the N-H and C=O (in keto-enol tautomers) stretching bands. Both intramolecular and intermolecular hydrogen bonds play a crucial role in the crystal packing and can be investigated using these techniques. rroij.comnih.gov For example, in the crystal structure of certain 4-acylpyrazolone dinitrophenylhydrazones, extensive intra- and inter-molecular hydrogen bonds of the N-H···O and C-H···O types have been identified. mdpi.com

A comparative table of key FT-IR frequencies for a representative dinitrophenylhydrazone is provided below.

Vibrational ModeFrequency Range (cm⁻¹)
N-H Stretching3287
Aromatic C-H Stretching3090
C=N Stretching1744
Aromatic C=C Stretching1620
Asymmetric NO₂ Stretching1516
Symmetric NO₂ Stretching1329
C-N Stretching1136

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Elucidation and Optical Properties

UV-Visible and fluorescence spectroscopy provide valuable information about the electronic transitions and optical properties of (5-Chloro-2,4-dinitrophenyl)hydrazine and its derivatives.

The UV-Vis spectrum of 2,4-dinitrophenylhydrazine typically shows absorption bands corresponding to π → π* and n → π* electronic transitions. scirp.org For instance, DNPH exhibits two main absorption bands, one around 363 nm (n→π) and another at a shorter wavelength, around 267 nm (π→π). researchgate.net The position of these bands can be influenced by the solvent and the specific substituents on the molecule. scirp.org The color of dinitrophenylhydrazone precipitates, which ranges from yellow to red, is a direct consequence of these electronic absorptions in the visible region. rroij.com Aromatic carbonyl derivatives tend to produce red precipitates, while aliphatic ones yield yellow precipitates. wikipedia.org

Fluorescence spectroscopy reveals the emission properties of these compounds. 2,4-dinitrophenylhydrazine itself has been shown to be fluorescent. scirp.org When excited at 320 nm, it displays a sharp emission peak at 335 nm (attributed to π - π* transition) and a broader peak at 398 nm (attributed to n - π* transition). scirp.org The fluorescence properties can be modulated by the formation of hydrazones and the presence of different functional groups.

Spectroscopic TechniqueTransitionWavelength (nm)
UV-Vis Absorptionn→π~363
UV-Vis Absorptionπ→π~267
Fluorescence Emissionπ→π335
Fluorescence Emissionn→π398

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment, Stereochemistry, and Tautomeric Analysis (e.g., Keto-Enol Tautomerism in Chloro-Substituted Hydrazones)

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is indispensable for the detailed structural elucidation of this compound and its derivatives. slideshare.netyoutube.com It allows for the unambiguous assignment of protons and carbons, provides insights into the stereochemistry, and is crucial for studying tautomeric equilibria. rsc.orgresearchgate.net

In the ¹H NMR spectrum of 2,4-dinitrophenylhydrazine, distinct signals are observed for the aromatic protons and the protons of the hydrazine group. scirp.orgchemicalbook.com For example, the aromatic protons typically resonate in the downfield region (around 7.90-8.90 ppm), and their splitting patterns provide information about their substitution pattern on the phenyl ring. scirp.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. chemconnections.orgirisotope.comlibretexts.org The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the identification of different types of carbons (e.g., aromatic, imine, aliphatic). chemconnections.orglibretexts.org

A significant application of NMR is in the study of tautomerism in hydrazones. Hydrazones can exist in equilibrium between keto (imine) and enol (enehydrazine) forms. researchgate.netreddit.com NMR spectroscopy can be used to identify and quantify the different tautomers present in solution. rsc.org For instance, in some chloro-substituted hydrazones, the equilibrium between the imino and amino tautomers has been observed and characterized by NMR. rsc.org

Below is a table summarizing typical ¹H NMR chemical shifts for 2,4-dinitrophenylhydrazine.

ProtonChemical Shift (ppm)Multiplicity
Aromatic H-3~7.90Doublet
Aromatic H-5~8.35Doublet
Aromatic H-6~8.90Singlet

X-ray Crystallography for Precise Molecular and Supramolecular Architecture Determination

The supramolecular structures formed through these interactions can range from simple dimers to one-, two-, or even three-dimensional networks. st-andrews.ac.uk These packing arrangements are crucial for understanding the physical properties of the solid material.

CompoundCrystal SystemSpace GroupKey Structural Features
4-ethyl-5-methyl-2-phenyl-pyrazol-3-one dinitrophenylhydrazone (Empp-Dh)MonoclinicC2/cImine keto tautomer, extensive hydrogen bonding
4-propyl-5-methyl-2-phenyl-pyrazol-3-one dinitrophenylhydrazone (Pmpp-Dh)MonoclinicP21/cImine keto tautomer, extensive hydrogen bonding

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis of Dinitrophenylhydrazone Derivatives

Mass spectrometry (MS) is a vital analytical technique for confirming the molecular formula of dinitrophenylhydrazone derivatives and for elucidating their fragmentation pathways upon ionization. mdpi.commdpi.comlongdom.org The calculated molecular mass of a dinitrophenylhydrazone generally agrees with the molecular ion peak observed in the mass spectrum. mdpi.com

Different ionization techniques can be employed, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). researchgate.netnih.gov In negative ion mode APCI-MS, the mass spectra of dinitrophenylhydrazones often show the [M-H]⁻ ion as the base peak. researchgate.net Tandem mass spectrometry (MS/MS) experiments provide further structural information by fragmenting the molecular ion and analyzing the resulting product ions. researchgate.net The fragmentation patterns are often characteristic of the different structural classes of aldehydes and ketones from which the hydrazones were derived, aiding in their identification. researchgate.net

Unusual fragmentation patterns can sometimes be observed, which may arise from complex reactions occurring within the mass spectrometer. acs.org Detailed studies involving isotopic labeling can help to unravel these intricate fragmentation mechanisms. researchgate.net

Computational Chemistry and Theoretical Modeling of Dinitrophenylhydrazine Systems

Density Functional Theory (DFT) for Geometry Optimization, Conformational Analysis, and Electronic Structure Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to predict the geometric and electronic characteristics of molecules. researchgate.netnih.gov For systems related to (5-Chloro-2,4-dinitrophenyl)hydrazine, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are performed to determine the most stable three-dimensional structure. nih.gov

Geometry optimization starting from an initial structure allows for the precise calculation of bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. nih.gov In studies of similar 2,4-dinitrophenylhydrazone derivatives, DFT has shown that the molecule is nearly planar. nih.gov However, the nitro groups attached to the benzene (B151609) ring are typically twisted slightly from this plane. nih.gov For instance, in one related structure, the nitro group at the ortho position was inclined by 2.1°, while the para nitro group was inclined by 6.5° relative to the benzene ring. nih.gov

Conformational analysis reveals that the planar structure of these molecules is often stabilized by intramolecular hydrogen bonds. conicet.gov.ar A common and significant interaction is the N-H···O bond formed between the hydrogen of the hydrazine (B178648) group and an oxygen atom of the ortho-nitro group, which creates a stable six-membered ring motif known as an S(6) ring. nih.govconicet.gov.ar This interaction is a key factor in determining the molecule's preferred conformation. conicet.gov.ar DFT calculations can compare the energies of different possible conformers to identify the most stable arrangement. conicet.gov.ar

Quantum Chemical Calculations of Electronic Properties: Atomic Charges, Electronic Density Distributions, Electrostatic Potentials, and Dipole Moments

Quantum chemical calculations are essential for mapping the electronic landscape of a molecule. Natural Population Analysis (NPA), a method used to calculate partial atomic charges, reveals how electron density is distributed among the atoms. conicet.gov.ar In a related 5-chlorosalicylaldehyde-2,4-dinitrophenylhydrazone, NPA showed that the most negative charges are located on the oxygen atoms of the nitro groups and the nitrogen atoms of the hydrazine moiety. conicet.gov.ar This distribution highlights the electron-withdrawing nature of the nitro groups.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing electronic density and predicting reactivity. conicet.gov.arresearchgate.net The MEP map uses a color scale to indicate regions of different electrostatic potential.

Red regions indicate negative potential, representing areas rich in electrons that are susceptible to electrophilic attack. In dinitrophenylhydrazine derivatives, these are concentrated around the oxygen atoms of the nitro groups. conicet.gov.arresearchgate.net

Blue regions indicate positive potential, representing electron-poor areas that are prone to nucleophilic attack. This potential is typically found around the hydrogen atom of the hydrazine group. conicet.gov.arresearchgate.net

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Energy Gap Implications for Reactivity and Electronic Applications

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. researchgate.net The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : This orbital acts as the primary electron donor. A higher HOMO energy indicates a greater ability to donate electrons. researchgate.net

LUMO : This orbital acts as the primary electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons. researchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netwuxibiology.com A small energy gap suggests that the molecule is more polarizable and will be more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wuxibiology.comnih.gov

In a theoretical study of a similar compound, (E)-2-chloro-4-{[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]methyl}phenol, the FMO energies were calculated using DFT. nih.gov The HOMO and LUMO were found to be localized across the plane extending from the phenol (B47542) ring to the 2,4-dinitrobenzene ring. nih.gov

Table 1: Calculated Frontier Molecular Orbital Energies for a Related Hydrazone Compound

Parameter Energy (a.u.)
EHOMO -0.24019
ELUMO -0.10958
HOMO-LUMO Gap (ΔE) 0.13061

Data sourced from a DFT study on (E)-2-chloro-4-{[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]methyl}phenol acetonitrile (B52724) hemisolvate. nih.gov

This small energy gap is characteristic of dinitrophenylhydrazine derivatives and is indicative of their high reactivity and potential utility in electronic applications.

Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) Analysis for Intramolecular Interactions and Bond Strength Evaluation

To gain a deeper understanding of the interactions that stabilize a molecule, Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses are employed.

Table 2: Conceptual NBO Analysis of Intramolecular Hydrogen Bonding

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type
Lone Pair (O of NO₂) σ*(N-H of hydrazine) High Hydrogen Bond

This table conceptualizes typical NBO findings for the intramolecular hydrogen bond in dinitrophenylhydrazine systems as described in the literature. conicet.gov.ar

AIM analysis provides another method for characterizing chemical bonds, especially weak interactions like hydrogen bonds. conicet.gov.ar This theory is based on the topology of the electron density. By locating a bond critical point (BCP) between two interacting atoms (e.g., the H and O in the N-H···O hydrogen bond), the nature and strength of the interaction can be evaluated. conicet.gov.ar In studies of related hydrazones, AIM calculations have confirmed that the intramolecular hydrogen bonds are of a "core-shell" nature, contributing to the conformational stability. conicet.gov.arresearchgate.net

Molecular Dynamics and Molecular Docking Simulations for Studying Ligand-Receptor Interactions and Binding Mechanisms

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze how a small molecule (ligand), such as this compound, might interact with a biological macromolecule, typically a protein receptor. nih.gov These methods are crucial in drug discovery and design. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net The process involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function, which estimates the free energy of binding. nih.gov Studies on similar 2,4-dinitrophenylhydrazine (B122626) Schiff bases have explored their interactions with proteins like Bovine Serum Albumin (BSA). researchgate.netresearchgate.net Docking simulations identify key amino acid residues in the binding pocket that interact with the ligand through hydrogen bonds, hydrophobic interactions, or π-π stacking. nih.gov

Molecular dynamics (MD) simulations are then used to assess the stability of the docked ligand-protein complex over time. nih.gov An MD simulation calculates the motion of every atom in the system for a set period, providing a dynamic view of the interaction. nih.gov This allows researchers to confirm whether the interactions predicted by docking are maintained, to observe conformational changes in the protein or ligand, and to calculate binding free energies with greater accuracy. nih.govnih.gov

Table 3: Conceptual Molecular Docking and MD Simulation Results

Parameter Description Example Finding
Binding Energy (Docking) Estimated affinity of the ligand for the protein (kcal/mol). -7.5 kcal/mol
Interacting Residues Key amino acids in the protein's active site forming bonds. TYR-150, LYS-199, TRP-214
Interaction Types Nature of the chemical bonds (e.g., H-bonds, hydrophobic). Hydrogen bond with LYS-199; π-π stacking with TRP-214
RMSD (MD Simulation) Root Mean Square Deviation; measures the stability of the complex over time. Stable RMSD around 2.5 Å indicates a stable binding pose.

This table provides a conceptual illustration of the data generated from docking and MD studies on a ligand-protein complex, based on general findings in the field. nih.govresearchgate.netnih.gov

These computational approaches provide a detailed, atom-level understanding of how dinitrophenylhydrazine derivatives can interact with biological targets, guiding further experimental research.

Advanced Applications of Dinitrophenylhydrazine and Its Derivatives in Chemical Science

Methodological Research in Advanced Analytical Chemistry Utilizing Dinitrophenylhydrazine Derivatization

Development and Optimization of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS) Methods for Derivatized Compounds

The derivatization of carbonyl compounds with dinitrophenylhydrazine, and its derivatives like (5-Chloro-2,4-dinitrophenyl)hydrazine, is a cornerstone technique for their analysis. The resulting dinitrophenylhydrazone (DNPH) derivatives exhibit strong UV absorption, making them ideal for detection by High-Performance Liquid Chromatography (HPLC) with UV/vis detectors. epa.govresearchgate.net Furthermore, these derivatives are amenable to analysis by Liquid Chromatography-Mass Spectrometry (LC/MS), which offers enhanced selectivity and sensitivity. lcms.cznih.gov

The development of robust HPLC methods is critical for the accurate quantification of carbonyl compounds. A common approach involves reversed-phase chromatography, utilizing columns such as C18, to separate the various DNPH derivatives. hplc.eu The separation is typically achieved using a gradient mobile phase, often consisting of acetonitrile (B52724) and water, sometimes with the addition of an acid like acetic acid to improve peak shape. epa.govsci-hub.se Detection is commonly performed at a wavelength of 360 nm, where the DNPH derivatives have a strong absorbance. epa.govhplc.eu For instance, a fast, high-resolution separation of 13 carbonyl-DNPH derivatives has been achieved on a HALO® C18 column, demonstrating the efficiency of modern stationary phases. hplc.eu

LC/MS methods provide an orthogonal detection technique that complements UV detection by offering mass-based identification, which is particularly useful for complex matrices where chromatographic co-elution can occur. lcms.cznih.gov Atmospheric pressure chemical ionization (APCI) in negative mode is an effective ionization technique for DNPH derivatives, as it yields deprotonated molecules [M-H]⁻, allowing for excellent detectability and reliable component identification. lcms.cz This high selectivity makes LC/MS a powerful tool for analyzing numerous compounds in a single run. lcms.cz While electrospray ionization (ESI) is also used, it has been noted that fragmentation can occur even under soft ionization conditions due to the electron-withdrawing nature of the two nitro groups on the phenyl ring.

The optimization of chromatographic conditions is essential for achieving baseline resolution of all target analytes. hplc.eu Key parameters include the mobile phase composition, gradient profile, column temperature, and flow rate. lcms.cz For example, one LC/MS method successfully separated formaldehyde-, acetaldehyde-, acrolein-, and acetone-DNPH derivatives within seven minutes using an isocratic mobile phase of acetonitrile-water (60:40, v/v). nih.govsci-hub.se Another method employed a gradient program of 40% to 70% acetonitrile in water to resolve a broader range of 13 DNPH-aldehydes. lcms.cz

Table 1: Examples of Optimized HPLC and LC/MS Methodologies for DNPH Derivatives This table is interactive. You can sort and filter the data.

Analytical Method Column Mobile Phase Detection Key Findings Reference
HPLC Beckman Ultrasphere C18 (3 µm) Acetonitrile–water–acetic acid gradient Photodiode Array (PDA) Enabled peak identification and homogeneity assessment by comparing UV scans with authentic standards. sci-hub.se
HPLC HALO® C18 (2.7 µm) Acetonitrile/Water UV at 360 nm Achieved fast, high-resolution, baseline separation of 13 carbonyl-DNPH derivatives. hplc.eu
LC/MS Not specified Acetonitrile-water (60:40, v/v) Mass Spectrometry (MS) Eluted four key DNPH derivatives within 7 minutes, offering sub-ppb sensitivity. nih.govsci-hub.se
LC/MS Not specified Water (A) and Acetonitrile (B) gradient MS (APCI-Negative) Batch analysis of 13 DNPH-aldehydes, yielding deprotonated molecules for reliable identification. lcms.cz
LC/MS/MS Inters WP300 C18 (5 µm) Not specified MS/MS (MRM) Used for determining levels of acetone-DNPH in various water samples.

Strategies for Trace Analysis and Speciation of Specific Carbonyl Compounds via Dinitrophenylhydrazine Derivatization

Dinitrophenylhydrazine derivatization is a highly effective strategy for the trace analysis of volatile and reactive carbonyl compounds present in various environmental matrices, including air, water, and soil. epa.govhplc.eu The method's success hinges on converting the target aldehydes and ketones into stable, detectable DNPH derivatives, which can then be concentrated and analyzed, allowing for quantification at sub-ppb levels. nih.govsci-hub.se This high sensitivity is crucial for monitoring toxic air pollutants and disinfection by-products in drinking water. lcms.cznih.govresearchgate.net

A widely adopted technique for air sampling involves drawing air through a solid sorbent cartridge, such as Sep-Pak C18, which is coated with DNPH. nih.gov Carbonyl compounds in the air react directly with the DNPH on the cartridge, where they are trapped as their corresponding hydrazones. The derivatives are subsequently eluted from the cartridge with a solvent like acetonitrile and analyzed by HPLC or LC/MS. epa.govnih.gov This approach has been successfully applied to determine carbonyl compounds in various indoor air samples from storerooms, laboratories, and offices, demonstrating good reproducibility with relative standard deviations between 1% and 3%. nih.govsci-hub.se

LC/MS is particularly powerful for trace analysis due to its inherent selectivity and sensitivity. nih.gov By monitoring the specific mass-to-charge ratio (m/z) of the deprotonated molecules of each DNPH derivative, interference from matrix components can be minimized, leading to lower detection limits. lcms.cz For example, an LC/MS method using APCI in negative mode demonstrated good linearity and repeatability for various aldehydes at concentrations as low as 5 ppb, with coefficient of variation (CV) values ranging from 1% to 6%. lcms.cz The limit of detection (LOD) for muscone, a ketone, was reported to be as low as 0.005 µg•mL⁻¹, with a limit of quantitation (LOQ) of 0.04 µg•mL⁻¹.

Speciation, the ability to distinguish and quantify different carbonyl compounds, is a key advantage of this chromatographic approach. The retention time in HPLC and the molecular mass in LC/MS provide two dimensions for identification. sci-hub.sesci-hub.se Even when two derivatives, such as acrolein-DNPH and acetone-DNPH, have similar retention times under certain conditions, they can be readily distinguished by their different molecular masses (235 for acrolein-DNPH vs. 238 for acetone-DNPH) using mass spectrometry. lcms.czsci-hub.se This capability is essential for accurately profiling the complex mixtures of carbonyls found in environmental samples. epa.gov

Table 2: Performance Data for Trace Analysis of Carbonyl-DNPH Derivatives This table is interactive. You can sort and filter the data.

Analyte Method Matrix Limit of Detection (LOD) Limit of Quantitation (LOQ) Key Finding Reference
Various Carbonyls LC/MS Air Sub-ppb sensitivity Not specified Method offers good reproducibility (RSD 1-3%). nih.govsci-hub.se
Muscone HPLC Natural Musk 0.005 µg•mL⁻¹ 0.04 µg•mL⁻¹ Good linearity in the range of 0.04-30.00 µg•mL⁻¹.
Various Aldehydes LC/MS Standard Solutions Not specified ~5 ppb Good area count repeatabilities (CV 1-6%) were obtained at concentrations over 5 ppb. lcms.cz
Malonaldehyde HPLC-PDA Rat Plasma pmol amounts Not specified Technique could accurately measure picomole amounts of MDA–DNPH. sci-hub.se

Optimization of Derivatization Conditions for Quantitative Analysis in Research Contexts

For quantitative analysis, the derivatization reaction between the carbonyl compound and dinitrophenylhydrazine must be complete and reproducible. The efficiency and stability of this reaction are influenced by several factors, including the type and concentration of the acid catalyst, the concentration of the DNPH reagent, the reaction solvent, temperature, and time. coresta.org Optimizing these conditions is critical to ensure accurate quantification, especially when dealing with low-level analytes or complex sample matrices. coresta.orgmdpi.com

The reaction is typically carried out in an acidic medium, which catalyzes the nucleophilic addition of the hydrazine (B178648) to the carbonyl group. coresta.org The choice and concentration of the acid can significantly impact the derivatization rate and the stability of the resulting hydrazones. coresta.org While strong acids like orthophosphoric acid are used in standard methods, they can also promote the hydrolysis of certain compounds in the sample, potentially releasing additional formaldehyde and leading to overestimation. mdpi.com Studies have shown that low pH can also lead to a rapid decrease in the acrolein-DNPH complex. coresta.org The use of buffered solutions to control pH has been shown to improve the stability and recovery of carbonyl derivatives. coresta.orgmdpi.com

The concentration of the DNPH reagent is another crucial parameter. A sufficient excess of DNPH is required to drive the reaction to completion. Research on the derivatization of muscone found that the molar ratio of DNPH to muscone should be at least 300-fold to achieve a satisfactory reaction. Similarly, the choice of solvent is important; ethanol (B145695) has been identified as a suitable reaction medium.

Reaction temperature and time are also key variables. An investigation into muscone derivatization showed that reaction temperature had a significant effect, with an optimal temperature determined to be 65°C, while a reaction time of 20-30 minutes was deemed appropriate. For formaldehyde analysis in specific matrices, a complete derivatization was achieved in 3 hours at 50°C in a water bath when DNPH was solubilized in acetonitrile without additional acid, a condition that also prevented the hydrolysis of co-extracted resins. mdpi.com It is also important to consider the potential for isomerization of the resulting hydrazones. Aldehyde-2,4-dinitrophenylhydrazones can exist as E- and Z-stereoisomers, which may have different spectral properties. The addition of a small amount of phosphoric acid (0.02-1%) to both samples and standards can establish an equilibrium between the isomers, ensuring consistent and accurate HPLC analysis. nih.gov

Table 3: Factors Affecting DNPH Derivatization and Their Optimized Conditions This table is interactive. You can sort and filter the data.

Parameter Investigated Conditions Optimal Condition/Finding Rationale/Impact Reference
Catalyst/pH Orthophosphoric acid, perchloric acid, buffered solutions Hydrochloric acid; buffered solutions to control pH. Strong acids can cause hydrolysis of matrix components or degradation of derivatives. Buffers improve stability. coresta.orgmdpi.com
DNPH Reagent Molar ratio of DNPH to analyte from 1.2 to 1200 Molar ratio should be at least 300:1 (for muscone). Ensures the derivatization reaction proceeds to completion.
Solvent Methanol, acetonitrile, ethanol, ethanol-ethyl acetate (B1210297) Ethanol Found to be a suitable reaction medium for the derivatization of muscone.
Temperature Varied (e.g., up to 65°C) 65°C (for muscone); 50°C (for formaldehyde in leather) Temperature has a significant effect on reaction rate and efficiency. mdpi.com
Time Varied (e.g., 20 min to 3 hours) 20-30 minutes (for muscone); 3 hours (for formaldehyde in leather) Sufficient time is needed for the reaction to reach completion. mdpi.com
Isomerization No acid, UV irradiation, phosphoric acid Addition of 0.02-1% phosphoric acid Establishes a stable equilibrium Z/E isomer ratio for accurate quantification. nih.gov

Future Research Directions and Unexplored Avenues in Dinitrophenylhydrazine Chemistry

Innovations in Green Synthesis and Sustainable Production of Dinitrophenylhydrazine and its Functionalized Analogues

The traditional synthesis of 2,4-dinitrophenylhydrazine (B122626) and its analogues, often involving the reaction of a substituted chlorobenzene (B131634) with hydrazine (B178648) sulfate (B86663) or hydrazine hydrate (B1144303), serves as a benchmark for improvement. orgsyn.orgbyjus.com A patented method, for example, describes reacting 2,4-dinitrochlorobenzene with hydrazine hydrate in ethanol (B145695) to achieve high yields. google.com However, these methods often rely on volatile organic solvents and can generate significant waste. The future of dinitrophenylhydrazine production lies in the adoption of green chemistry principles to create more environmentally benign and efficient processes. researchgate.netmdpi.com

Key areas for innovation in sustainable production include:

Eco-Friendly Catalysts: Research is moving towards the use of heterogeneous and biocatalysts to replace traditional methods. For instance, terephthalohydrazide chitosan (B1678972) hydrogel has been demonstrated as a reusable and eco-friendly biopolymeric catalyst for synthesizing thiazole (B1198619) derivatives, highlighting a potential pathway for greener hydrazine-based reactions. mdpi.com

Alternative Energy Sources: Microwave and ultrasonic irradiation are being explored as alternatives to conventional heating. mdpi.comethernet.edu.et These techniques can accelerate reaction rates, improve yields, and reduce energy consumption, representing a significant step towards sustainable manufacturing protocols. ethernet.edu.et

Greener Solvents: The replacement of traditional organic solvents with water or ionic liquids is a central theme in green chemistry. mdpi.comethernet.edu.et Developing synthetic routes for (5-Chloro-2,4-dinitrophenyl)hydrazine that are effective in aqueous media would drastically reduce the environmental footprint of its production. mdpi.com

Atom Economy: Future synthetic strategies will focus on maximizing the incorporation of all starting materials into the final product, a core principle of green chemistry. mdpi.com This includes designing reactions that avoid protective groups and minimize byproduct formation. ethernet.edu.et

These innovative approaches promise not only to reduce the environmental impact of producing compounds like this compound but also to potentially lower costs and improve safety.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring and Kinetic Profiling of Hydrazone Formation

The reaction between dinitrophenylhydrazines and carbonyl compounds to form colored hydrazones is fundamental to their analytical use. byjus.comchemiis.comyoutube.com However, modern research demands more than simple endpoint detection. Future work will focus on developing dinitrophenylhydrazine derivatives as advanced spectroscopic probes for real-time monitoring of chemical and biological processes.

A significant area of development is in the creation of fluorescent probes. Hydrazine-based small molecule fluorescent probes can be designed to react with aldehydes, leading to a shift in their absorbance or emission spectra. digitellinc.com This phenomenon allows for the real-time monitoring of reaction kinetics and the quantification of carbonyl compounds in complex systems, such as in cellular environments to track oxidative stress. digitellinc.comnih.gov The introduction of a chloro-substituent in the this compound molecule could modulate its electronic properties, potentially enhancing its performance as a fluorescent sensor.

Future research in this area will likely address several key challenges and opportunities:

Kinetic Profiling: UV-visible spectrophotometry can be employed to analyze the kinetic rate of hydrazone formation, providing crucial data for understanding reaction mechanisms. digitellinc.comyoutube.com This information is vital for optimizing analytical conditions and for designing more efficient probes.

Isomer Complications: A known issue in DNPH-based analysis is the formation of E and Z stereoisomers of the resulting hydrazone, which can complicate quantification. nih.govrsc.org Future research could focus on designing derivatives like this compound that favor the formation of a single isomer or on developing analytical methods, such as reductive amination, to convert the C=N double bond to a single bond, thus eliminating isomerism. nih.gov

Enhanced Sensitivity and Selectivity: By modifying the fluorophore and chelation units of the hydrazine probe, researchers can fine-tune its photophysical properties. digitellinc.comnih.gov This could lead to probes with higher quantum yields and selectivity for specific types of carbonyl compounds, enabling more precise measurements in complex matrices.

A summary of advanced spectroscopic applications is presented in the table below.

Research AvenueTechnique(s)ObjectivePotential Impact
Real-Time MonitoringFluorescence Spectroscopy, UV-Vis SpectroscopyDevelop hydrazine-based probes that change color or fluorescence upon reaction. digitellinc.comEnables live tracking of biological processes (e.g., oxidative stress) and industrial reactions.
Kinetic ProfilingUV-Visible SpectrophotometryMeasure the rate of hydrazone formation to understand reaction mechanisms. digitellinc.comyoutube.comOptimization of analytical methods and design of more efficient chemical probes.
Isomer ResolutionHigh-Performance Liquid Chromatography (HPLC), Reductive AminationOvercome analytical errors caused by the formation of E/Z stereoisomers. nih.govImproved accuracy and reliability of carbonyl quantification.
Probe OptimizationSynthetic Chemistry, Photophysical CharacterizationDesign novel dinitrophenylhydrazine derivatives with superior sensitivity and selectivity. nih.govDetection of trace-level carbonyls in environmental and biological samples.

Predictive Modeling and Machine Learning Applications for Designing Novel Dinitrophenylhydrazine Derivatives with Tailored Properties

The convergence of data science and chemistry offers a powerful paradigm for accelerating the discovery of new molecules. Predictive modeling and machine learning (ML) are set to revolutionize the design of dinitrophenylhydrazine derivatives with specific, tailored properties, moving beyond trial-and-error synthesis. researchgate.net

Although forecasting the properties of complex molecules has been challenging, new ML models are being developed that can handle the intricacies of chemical structures. nih.gov By training algorithms on existing data, it is possible to predict the performance of novel compounds before they are synthesized. researchgate.net For dinitrophenylhydrazine chemistry, this approach could:

Accelerate Design: ML algorithms can rapidly screen vast virtual libraries of potential dinitrophenylhydrazine derivatives to identify candidates with desired characteristics, such as enhanced reactivity, specific spectroscopic properties, or improved solubility. nih.gov

Predict Properties: Machine learning models can be built to predict a range of quantum mechanical properties, including dipole moments and polarizabilities, from a molecule's structure. arxiv.org This would allow for the in silico design of a derivative like this compound to have optimal electronic properties for a given analytical application.

Elucidate Structure-Property Relationships: By analyzing the features that the ML model identifies as important, researchers can gain deeper insights into the relationships between a molecule's structure and its function. nih.gov This knowledge can guide the rational design of the next generation of analytical reagents.

The integration of artificial intelligence with automated synthesis platforms, or "self-driving laboratories," represents a frontier in chemical research that could dramatically shorten the timeline for discovering and optimizing new dinitrophenylhydrazine-based tools. acs.org

Interdisciplinary Research Integrating Dinitrophenylhydrazine Chemistry with Emerging Materials Science and Environmental Analytical Techniques

The future impact of this compound and related compounds will be significantly enhanced through interdisciplinary collaboration, particularly at the interface of chemistry, materials science, and environmental science. mit.edu The well-established use of dinitrophenylhydrazine for detecting volatile organic compounds (VOCs) in environmental samples provides a strong foundation for this work. chemiis.comchemiis.com

Key interdisciplinary research avenues include:

Advanced Sensing Materials: Dinitrophenylhydrazine derivatives can be immobilized on or integrated into various materials to create highly effective sensors. Research has demonstrated the coating of DNPH onto silica (B1680970) gel, Florisil cartridges, and microreactor chips for air and water quality monitoring. acs.orgacs.orgresearchgate.net Future work could involve incorporating this compound into novel platforms like polymer hydrogels or onto nanoparticles to create more sensitive and reusable environmental sensors. researchgate.netmdpi.com

Environmental Monitoring: Functionalized dinitrophenylhydrazines could be developed for enhanced detection of specific pollutants. The derivatization of carbonyls with DNPH is a standard method for their analysis in air and water. chemiis.comnih.govnim.ac.cn By tuning the structure of the hydrazine, it may be possible to create reagents with greater selectivity for particularly harmful aldehydes and ketones, improving the accuracy of environmental risk assessments. researchgate.net

Biomaterials and Biomedical Probes: The reaction of hydrazines with carbonyl groups generated during oxidative stress makes them valuable tools for biomedical research. digitellinc.com Hydrazine probes are used for protein profiling and to study enzymatic activity. nih.gov Integrating a functionalized hydrazine like this compound into biocompatible materials could lead to new diagnostic tools for detecting disease markers or for studying the biocompatibility of medical implants. mdpi.com

This cross-pollination of fields is crucial for translating fundamental chemical knowledge into practical solutions for challenges in healthcare, environmental protection, and materials engineering. mit.edu

Q & A

Q. What are the optimized synthetic routes for (5-chloro-2,4-dinitrophenyl)hydrazine, and how can reaction conditions be controlled to improve yields?

Methodological Answer: this compound is synthesized via nucleophilic substitution using 1,3-dichloro-4,6-dinitrobenzene and hydrazine hydrate. Key steps include:

  • Reagent Ratios : Use a 1:1 molar ratio of 1,3-dichloro-4,6-dinitrobenzene to hydrazine hydrate in ethanol under reflux (80–85°C) for 6 hours .
  • Catalysis : Add glacial acetic acid (3 drops) to enhance reaction efficiency .
  • Purification : Filter the orange-red precipitate post-reaction, wash with methanol, and dry under vacuum. Typical yields range from 63% to 80% .
  • Quality Control : Confirm purity via melting point (>350°C) and elemental analysis (C, H, N) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

Methodological Answer:

  • ¹H/¹³C NMR : Focus on NH and aromatic proton signals. For example, ¹H NMR in DMSO-d6 shows δ 9.30 (NH), 8.88 (aromatic H), and 4.75 (NH₂). ¹³C NMR reveals aromatic carbons near δ 149–122 ppm, with potential overlap due to nitro groups .
  • FTIR : Key bands include NH stretches (3265–3362 cm⁻¹), C=N (1636 cm⁻¹), and nitro group vibrations (1280 cm⁻¹) .
  • Mass Spectrometry : ESI-MS shows [M⁺] at m/z 232, with fragmentation patterns (e.g., m/z 149, 113) confirming molecular stability .

Q. How does this compound function in carbonyl group detection, and what experimental protocols ensure reliable results?

Methodological Answer:

  • Brady’s Test : React with carbonyl compounds (aldehydes/ketones) in ethanol under acidic conditions (HCl) to form hydrazones. Orange/red precipitates indicate carbonyl presence .
  • Protocol : Dissolve 0.5 g of sample in ethanol, add 2,4-dinitrophenylhydrazine solution (1% in methanol/H₂SO₄), and observe crystallization within 5 minutes .
  • Limitations : Avoid excess acid to prevent nitro group reduction. Confirm results with complementary tests (e.g., Fehling’s solution) .

Advanced Research Questions

Q. How can thermal decomposition kinetics of this compound be modeled, and what experimental setups are required?

Methodological Answer:

  • Thermogravimetry (TG) : Conduct at heating rates of 5–15°C/min. The compound exhibits rapid mass loss at 235°C, with complete degradation by 268°C .
  • Kinetic Models : Apply Ozawa–Flynn–Wall and Kissinger–Akahira–Sunose methods to calculate activation energy (Eₐ) from TG data. Use software (e.g., NETZSCH Proteus) for non-isothermal analysis .
  • DSC : Monitor exothermic peaks (ΔH) to correlate decomposition with explosive behavior .

Q. What computational strategies predict the electronic and energetic properties of this compound derivatives?

Methodological Answer:

  • DFT Calculations : Use Gaussian09 to compute HOMO-LUMO gaps (e.g., ΔE = 4.2 eV) and electrostatic potential maps, which correlate with sensitivity to detonation .
  • Kamlet–Jacobs Equation : Input density (1.78 g/cm³) and heat of formation (ΔHf = 120 kJ/mol) to estimate detonation velocity (~7,500 m/s) and pressure (~25 GPa) .
  • Validation : Cross-check computational results with experimental DSC (thermal stability) and impact sensitivity tests .

Q. How should researchers resolve contradictions in NMR spectral data for this compound derivatives?

Methodological Answer:

  • Signal Overlap : For ¹³C NMR, use DEPT-135 to distinguish CH₃/CH₂ groups. Overlapping aromatic signals (e.g., δ 122–149 ppm) may require 2D NMR (HSQC/HMBC) .
  • Integration Errors : Optimize relaxation delays (D1 > 5×T₁) and use inverse-gated decoupling to suppress NOE effects .
  • Dynamic Effects : Probe temperature-dependent NMR (e.g., 25–60°C) to identify conformational isomers or hydrogen bonding .

Q. What methodologies ensure accurate evaluation of the antimicrobial activity of this compound derivatives?

Methodological Answer:

  • Agar Dilution : Prepare compound suspensions in DMSO (≤1% v/v) and test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use Hinton Müller Agar and incubate at 37°C for 24 hours .
  • MIC Determination : Serial dilute compounds (0.5–128 µg/mL) and record the lowest concentration inhibiting visible growth. Validate with broth microdilution .
  • Controls : Include gentamicin (positive control) and DMSO (negative control) to assess solvent toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.